Vamicamide
Overview
Description
Vamicamide, also known by its chemical name (aR)-rel-a-[(2R)-2-(dimethylamino)propyl]-a-phenyl-2-pyridineacetamide , has the molecular formula C18H23N3O and a molecular weight of 297.39 g/mol . It was initially developed by Astellas Pharma, Inc.
Preparation Methods
The synthetic preparation of Vamicamide involves the following steps:
Synthesis: this compound can be synthesized using established methods
Reaction Conditions: Specific reaction conditions are detailed in the literature. For industrial production, optimization of these conditions is essential to achieve high yields and purity.
Chemical Reactions Analysis
Vamicamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: this compound can participate in substitution reactions.
Common Reagents: Reagents like oxidants, reducing agents, and nucleophiles are used.
Major Products: The products formed depend on the reaction conditions and the specific functional groups involved.
Scientific Research Applications
Vamicamide has been explored in several scientific fields:
Chemistry: Its unique structure makes it an interesting target for synthetic chemists.
Biology: Researchers study its interactions with biological systems.
Medicine: Investigations focus on its potential therapeutic applications.
Industry: this compound may find use in the development of novel drugs or materials.
Mechanism of Action
The exact mechanism by which Vamicamide exerts its effects is still under investigation. it likely involves interactions with specific molecular targets, possibly related to muscarinic acetylcholine receptors (mAChRs) .
Properties
CAS No. |
132373-81-0 |
---|---|
Molecular Formula |
C18H23N3O |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide |
InChI |
InChI=1S/C18H23N3O/c1-14(21(2)3)13-18(17(19)22,15-9-5-4-6-10-15)16-11-7-8-12-20-16/h4-12,14H,13H2,1-3H3,(H2,19,22)/t14-,18-/m1/s1 |
InChI Key |
BWNLUIXQIHPUGO-RDTXWAMCSA-N |
SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |
Isomeric SMILES |
C[C@H](C[C@@](C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide 4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide FK 176 FK-176 FK176 FR 071741 FR-071741 FR071741 vamicamide vamicamide hydrochloride, ((R*,R*)-(+-))-isomer vamicamide, ((R*,R*)-(+-))-isomer vamicamide, (R-(R*,S*))-isomer vamicamide, (S-(R*,R*))-isome |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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